molecular formula C8H6ClF2NO2 B13568350 6-Chloro-5-(difluoromethyl)-2-methylnicotinic acid

6-Chloro-5-(difluoromethyl)-2-methylnicotinic acid

Cat. No.: B13568350
M. Wt: 221.59 g/mol
InChI Key: MSZAMNROGBQOLC-UHFFFAOYSA-N
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Description

6-Chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, difluoromethyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid typically involves the introduction of the chloro, difluoromethyl, and carboxylic acid groups onto a pyridine ring. One common method involves the chlorination of a pyridine derivative followed by the introduction of the difluoromethyl group through a nucleophilic substitution reaction. The carboxylic acid group can be introduced via oxidation of a methyl group on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products

    Oxidation: Formation of 6-chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid.

    Reduction: Formation of 6-chloro-5-(difluoromethyl)-2-methylpyridine-3-methanol or 6-chloro-5-(difluoromethyl)-2-methylpyridine-3-aldehyde.

    Substitution: Formation of 6-amino-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid or 6-thio-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid.

Scientific Research Applications

6-Chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The presence of the difluoromethyl group can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-(trifluoromethyl)-2-methylpyridine-3-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    6-Chloro-5-(methyl)-2-methylpyridine-3-carboxylic acid: Lacks the fluorine atoms, which may affect its chemical properties and biological activity.

Uniqueness

6-Chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid is unique due to the presence of the difluoromethyl group, which can influence its reactivity and interactions with biological targets. The combination of chlorine, difluoromethyl, and carboxylic acid groups on the pyridine ring provides a distinct set of chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C8H6ClF2NO2

Molecular Weight

221.59 g/mol

IUPAC Name

6-chloro-5-(difluoromethyl)-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H6ClF2NO2/c1-3-4(8(13)14)2-5(7(10)11)6(9)12-3/h2,7H,1H3,(H,13,14)

InChI Key

MSZAMNROGBQOLC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C(F)F)C(=O)O

Origin of Product

United States

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